molecular formula C12H23NO2 B13077328 Tert-butyl 2,4-dimethylpiperidine-1-carboxylate

Tert-butyl 2,4-dimethylpiperidine-1-carboxylate

Cat. No.: B13077328
M. Wt: 213.32 g/mol
InChI Key: BSJFNSLXLPWUGZ-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dimethylpiperidine-1-carboxylate is an organic compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,4-dimethylpiperidine-1-carboxylate typically involves the reaction of 2,4-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2,4-dimethylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2,4-dimethylpiperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, making it less reactive in certain conditions compared to similar compounds .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 2,4-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-9-6-7-13(10(2)8-9)11(14)15-12(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

BSJFNSLXLPWUGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C(C1)C)C(=O)OC(C)(C)C

Origin of Product

United States

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